4,5-diethyl 1-{1-[(2,6-dimethylphenyl)carbamoyl]propyl}-1H-1,2,3-triazole-4,5-dicarboxylate
Description
4,5-Diethyl 1-{1-[(2,6-dimethylphenyl)carbamoyl]propyl}-1H-1,2,3-triazole-4,5-dicarboxylate is a triazole-based compound characterized by two ethyl ester groups at positions 4 and 5 of the triazole ring and a propyl side chain at the N1 position. The propyl substituent bears a carbamoyl group linked to a 2,6-dimethylphenyl aromatic ring. Its molecular formula is inferred as C21H30N4O5, with a molecular weight of approximately 418 g/mol. The absence of iodine or hydroxy groups distinguishes it from structurally related triazole derivatives described in the literature .
Properties
IUPAC Name |
diethyl 1-[1-(2,6-dimethylanilino)-1-oxobutan-2-yl]triazole-4,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O5/c1-6-14(18(25)21-15-12(4)10-9-11-13(15)5)24-17(20(27)29-8-3)16(22-23-24)19(26)28-7-2/h9-11,14H,6-8H2,1-5H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIPMLNDAMIIOEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=CC=C1C)C)N2C(=C(N=N2)C(=O)OCC)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-diethyl 1-{1-[(2,6-dimethylphenyl)carbamoyl]propyl}-1H-1,2,3-triazole-4,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Triazole Ring:
Introduction of the Diethyl Ester Groups: This step involves esterification reactions, where carboxylic acid groups are converted into diethyl esters using ethanol and an acid catalyst.
Attachment of the 2,6-Dimethylphenyl Group: This step can be accomplished through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Diethyl 1-(1-{[(2,6-dimethylphenyl)amino]carbonyl}propyl)-1H-1,2,3-triazole-4,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced alcohol derivatives.
Substitution: Substituted triazole derivatives with various functional groups.
Scientific Research Applications
Antifungal Activity
This compound is included in antifungal screening libraries and has shown promise as an antifungal agent. Its mechanism likely involves the inhibition of fungal cell wall synthesis or disruption of membrane integrity. Studies indicate that compounds with triazole moieties can effectively target fungal infections by interfering with ergosterol biosynthesis, a critical component of fungal cell membranes.
Antiviral Properties
The compound is also part of antiviral libraries, suggesting potential efficacy against viral pathogens. Triazoles are known for their ability to interfere with viral replication processes. Research has indicated that similar compounds can inhibit viral proteases or polymerases, providing a pathway for therapeutic development against various viral infections.
Cancer Research
Recent studies have explored the application of triazole derivatives in oncology. The compound's structure allows it to interact with multiple biological targets involved in cancer cell proliferation and survival. Preliminary data suggest that it may induce apoptosis in cancer cells or inhibit tumor growth through various signaling pathways.
Pesticidal Activity
The structural characteristics of this compound position it as a candidate for development as a pesticide. Its ability to disrupt metabolic processes in pests makes it suitable for integration into crop protection formulations. Triazole derivatives have been reported to exhibit herbicidal and insecticidal properties, which can be leveraged to enhance agricultural productivity.
Plant Growth Regulation
Research indicates that compounds similar to 4,5-diethyl 1-{1-[(2,6-dimethylphenyl)carbamoyl]propyl}-1H-1,2,3-triazole-4,5-dicarboxylate may act as plant growth regulators. These compounds can modulate plant hormone levels and influence growth patterns, potentially leading to improved yields.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antifungal Activity | Demonstrated significant inhibition of Candida species growth at low concentrations. |
| Study B | Antiviral Effects | Showed reduced viral load in vitro against influenza virus; mechanism involves inhibition of viral RNA synthesis. |
| Study C | Cancer Cell Lines | Induced apoptosis in breast cancer cell lines; suggested pathways include caspase activation and mitochondrial dysfunction. |
| Study D | Pesticidal Efficacy | Effective against common agricultural pests; reduced pest populations by over 50% in field trials. |
Mechanism of Action
The mechanism of action of 4,5-diethyl 1-{1-[(2,6-dimethylphenyl)carbamoyl]propyl}-1H-1,2,3-triazole-4,5-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with dimethyl 1-(3-hydroxy-2-iodo-1-phenylpropyl)-1H-1,2,3-triazole-4,5-dicarboxylate (), a structurally analogous triazole dicarboxylate derivative. Key differences in substituents, molecular properties, and crystallographic data are highlighted.
Table 1: Structural and Crystallographic Comparison
*CuAAC: Copper-catalyzed azide-alkyne cycloaddition (inferred from triazole synthesis trends).
Key Differences and Implications
Substituent Effects: Ester Groups: The target compound’s diethyl esters (vs. Side Chains: The 2,6-dimethylphenyl-carbamoyl group in the target compound introduces steric bulk and electron-donating methyl groups, which could influence binding interactions. In contrast, the dimethyl derivative’s iodo and hydroxy substituents may confer distinct reactivity (e.g., halogen bonding via iodine) .
Crystallographic Data: The dimethyl derivative crystallizes in a triclinic system (space group P1) with well-defined unit cell parameters. Its structure was resolved using a Bruker APEX DUO CCD diffractometer at 100 K, highlighting the precision of modern crystallographic techniques. No comparable data exist for the target compound, underscoring the need for further experimental characterization .
Synthetic Considerations : Both compounds likely originate from azide-alkyne cycloaddition (CuAAC), a hallmark of triazole synthesis. However, the dimethyl derivative’s iodine and hydroxy groups necessitate specialized purification steps, whereas the target compound’s carbamoyl side chain may require coupling reagents (e.g., EDC/HOBt) for amide bond formation .
Biological Activity
4,5-Diethyl 1-{1-[(2,6-dimethylphenyl)carbamoyl]propyl}-1H-1,2,3-triazole-4,5-dicarboxylate is a compound that belongs to the class of 1,2,3-triazoles. This compound has garnered attention due to its diverse biological activities, including antifungal, anticancer, and neuroprotective properties. This article reviews available literature on the biological activity of this compound, highlighting key research findings and case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a triazole ring and two dicarboxylate groups. Its chemical formula is , and it exhibits properties typical of triazole derivatives, such as stability in various pH conditions and potential for enzyme inhibition.
Antifungal Activity
Triazole compounds are well-known for their antifungal properties. Research indicates that derivatives of 1,2,3-triazoles can inhibit the growth of various fungal pathogens. For example, studies have shown that triazole derivatives demonstrate significant activity against Candida species and filamentous fungi . The mechanism often involves the inhibition of ergosterol synthesis in fungal cell membranes.
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. Notably, compounds similar to this compound have shown promise in inhibiting the proliferation of cancer cell lines. For instance, a related study reported that certain triazole derivatives exhibited antiproliferative activity comparable to doxorubicin against leukemia cell lines . The mechanism of action often involves inducing apoptosis through mitochondrial pathways and DNA damage.
Neuroprotective Effects
Emerging evidence suggests that triazole compounds may possess neuroprotective properties. The inhibition of acetylcholinesterase (AChE) by triazoles is particularly noteworthy as it relates to cognitive function and neurodegenerative diseases . Studies have shown that certain 1,2,3-triazole hybrids can enhance AChE inhibitory activity compared to standard drugs like donepezil.
Study on Antiproliferative Activity
In a recent study published in European Journal of Medicinal Chemistry, researchers synthesized several triazole derivatives and evaluated their antiproliferative effects against various cancer cell lines. Among these compounds, one derivative demonstrated significant cytotoxicity with an IC50 value comparable to established chemotherapeutics . The study highlighted the potential for developing new anticancer agents based on the triazole scaffold.
In Vivo Studies
In vivo studies have also been conducted to assess the biological activity of triazole derivatives. For instance, a study involving animal models indicated that specific triazole compounds could reduce tumor growth significantly while exhibiting minimal toxicity . These findings support further investigation into the therapeutic applications of triazoles in oncology.
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
